molecular formula C4H9LiO3 B1260990 Hydroxybutanoic acid, monolithium salt CAS No. 61742-10-7

Hydroxybutanoic acid, monolithium salt

Cat. No.: B1260990
CAS No.: 61742-10-7
M. Wt: 112.1 g/mol
InChI Key: BYDXGCUCKMNRPP-UHFFFAOYSA-M
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Description

Hydroxybutanoic acid, monolithium salt (C₄H₇O₄·Li), also referred to as lithium 3-hydroxybutanoate or lithium β-hydroxybutyrate, is a lithium salt of hydroxybutanoic acid. This compound is characterized by a hydroxyl group (-OH) and a carboxylic acid group (-COOH) on a four-carbon chain, with lithium (Li⁺) as the counterion. It is commonly utilized in biochemical and pharmaceutical research, particularly in studies involving metabolic pathways, such as ketosis and lipid metabolism .

Properties

CAS No.

61742-10-7

Molecular Formula

C4H9LiO3

Molecular Weight

112.1 g/mol

IUPAC Name

lithium;butanoic acid;hydroxide

InChI

InChI=1S/C4H8O2.Li.H2O/c1-2-3-4(5)6;;/h2-3H2,1H3,(H,5,6);;1H2/q;+1;/p-1

InChI Key

BYDXGCUCKMNRPP-UHFFFAOYSA-M

SMILES

[Li+].CCCC(=O)O.[OH-]

Canonical SMILES

[Li+].CCCC(=O)O.[OH-]

Synonyms

lithium hydroxybutyrate
lithium hydroxybutyrate, monosodium salt
lithium oxybutyrate

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₄H₇LiO₄
  • Molecular Weight : ~128.0 g/mol (calculated from formula)
  • Synthesis: Often prepared via anion exchange chromatography, as demonstrated in the purification of D-arabinose 5-phosphate monolithium salt .
  • Applications : Used in polymer composites (e.g., polypyrrole/MWCNT composites for EMI shielding) and as a reagent in enzymatic assays .

Comparison with Similar Compounds

Lithium Salts of Hydroxy Acids

Lithium salts of hydroxy acids share structural similarities but differ in chain length, functional groups, and applications.

Compound Name Molecular Formula CAS No. Key Applications Research Findings
Hydroxybutanoic acid, monolithium salt C₄H₇LiO₄ Not Reported Metabolic studies, polymer composites Enhances conductivity in MOFs/COFs
Monolithium succinate C₄H₅LiO₄ 17229-80-0 Buffer agent, chemical synthesis Used in enantioselective separations
12-Hydroxystearic acid, monolithium salt C₁₈H₃₅LiO₃ 7620-77-1 Lubricants, metal soaps Reduces dendrite formation in batteries
5-Sulfoisophthalic acid monolithium salt C₈H₅LiO₇S 46728-75-0 Catalyst in MOFs Improves ethanol dehydration efficiency

Structural Insights :

  • Chain Length: Hydroxybutanoic acid (C4) has a shorter carbon chain than 12-hydroxystearic acid (C18), affecting solubility and thermal stability.
  • Functional Groups: The sulfonate group (-SO₃H) in 5-sulfoisophthalic acid monolithium salt enhances acidity, making it suitable for catalysis , whereas the hydroxyl group in hydroxybutanoic acid supports hydrogen bonding in polymers .

Sodium/Potassium Salts of Hydroxybutanoic Acid Derivatives

Alkali metal salts of hydroxybutanoic acid derivatives exhibit differences in ionic radius and solubility.

Compound Name Molecular Formula CAS No. Solubility (Water) Applications
3-Hydroxybutyric acid sodium salt C₄H₇NaO₃ 150-83-4 High Biomedical research, ketosis models
DL-3-Hydroxybutyric acid lithium salt C₄H₇LiO₃ 1187-99-1 Moderate Polymer electrolytes
rac-Sodium 3-hydroxybutyrate C₄H₇NaO₃ 150-83-4 High Dietary supplements

Key Differences :

  • Solubility : Sodium salts generally exhibit higher water solubility than lithium salts due to smaller ionic radius and stronger hydration .
  • Biological Use : Sodium 3-hydroxybutyrate is preferred in clinical settings for ketogenic diets, whereas lithium salts are avoided due to toxicity risks .

Boron-Containing Monolithium Salts

Boron-based monolithium salts are niche compounds with applications in organic synthesis.

Compound Name Molecular Formula CAS No. Applications
3-Methylpyridine-2-boronic acid, monolithium salt C₆H₇BLiNO₂ 1256345-65-9 Suzuki-Miyaura coupling
5-Methylpyridine-2-boronic acid, monolithium salt C₆H₇BLiNO₂ 1072946-48-5 Cross-coupling reactions

Comparison :

  • Unlike hydroxybutanoic acid salts, boron-containing lithium salts are used as catalysts in C-C bond formation. Their reactivity stems from the boronic acid group, which facilitates transmetalation in cross-coupling reactions .

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